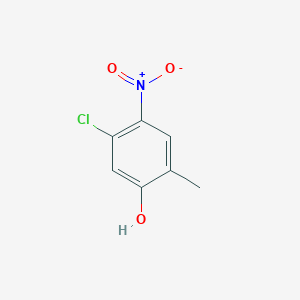
2-Pyrazinecarboxylic acid, 5-(2-methoxyethoxy)-
Vue d'ensemble
Description
“2-Pyrazinecarboxylic acid, 5-(2-methoxyethoxy)-” is a unique chemical compound. It is a derivative of pyrazinecarboxylic acid . The empirical formula of this compound is C6H6N2O3 and it has a molecular weight of 154.12 .
Molecular Structure Analysis
The molecular structure of “2-Pyrazinecarboxylic acid, 5-(2-methoxyethoxy)-” is complex. It can be represented by the SMILES stringO=C(O)C1=NC=C(OC)N=C1 . This indicates that the compound contains a pyrazine ring with a carboxylic acid group and a methoxyethoxy group attached .
Applications De Recherche Scientifique
Synthesis of Metal-Organic Frameworks (MOFs)
5-(2-methoxyethoxy)pyrazine-2-carboxylic acid: is utilized in the synthesis of novel Metal-Organic Frameworks (MOFs) . MOFs are highly ordered, porous materials that have a variety of applications including gas storage, separation, and catalysis. The compound acts as a ligand, coordinating with metal ions to form stable, crystalline networks. These frameworks can be tailored for specific functions by altering the metal and organic components, making them highly versatile in materials science research .
Preparation of Europium (III) Complexes
This compound is instrumental in preparing novel europium (III) complexes . Such complexes are of interest due to their luminescent properties, which are valuable in the fields of bioimaging and optical sensors. The 5-(2-methoxyethoxy)pyrazine-2-carboxylic acid provides a stable framework that can enhance the luminescence efficiency of europium ions .
Safety And Hazards
“2-Pyrazinecarboxylic acid, 5-(2-methoxyethoxy)-” may cause serious eye damage . It is recommended to wear protective gloves, eye protection, and face protection when handling this compound . If it comes into contact with the eyes, it is advised to rinse cautiously with water for several minutes and seek medical attention .
Propriétés
IUPAC Name |
5-(2-methoxyethoxy)pyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-13-2-3-14-7-5-9-6(4-10-7)8(11)12/h4-5H,2-3H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCAZYWLOBFNPML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC=C(N=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrazinecarboxylic acid, 5-(2-methoxyethoxy)- | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

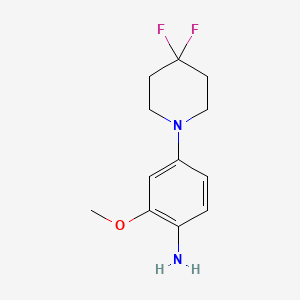
![2-Methoxy-4-[(4-methylpiperazin-1-yl)methyl]aniline](/img/structure/B1398770.png)
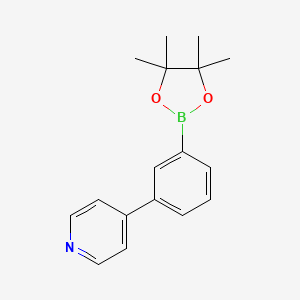
![6-Azaspiro[3.5]nonan-2-one hydrochloride](/img/structure/B1398774.png)
![3,3-Difluoro-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1398775.png)
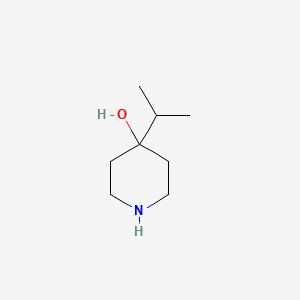
![4-Fluoro-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B1398777.png)
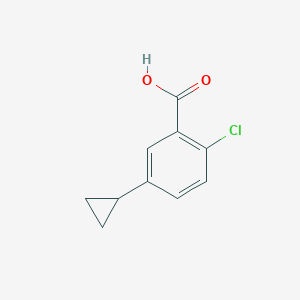
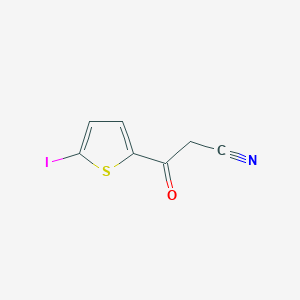
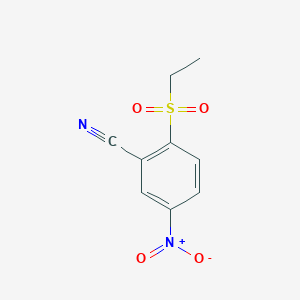
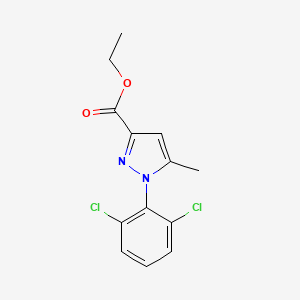

![6-Azaspiro[3.5]nonan-2-one](/img/structure/B1398788.png)
